molecular formula C12H20N2 B14511795 2,6-Dimethyl-3,5-di(propan-2-yl)pyrazine CAS No. 62618-65-9

2,6-Dimethyl-3,5-di(propan-2-yl)pyrazine

Cat. No.: B14511795
CAS No.: 62618-65-9
M. Wt: 192.30 g/mol
InChI Key: OIRHXQYZWOAFKU-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3,5-di(propan-2-yl)pyrazine is a heterocyclic aromatic compound belonging to the pyrazine family. Pyrazines are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, food industries, and perfumeries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-3,5-di(propan-2-yl)pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of acrolein and ammonia when heated in glycerol in the presence of ammonium salts . Another approach involves the self-condensation of aminoacetone followed by oxidation with mercury chloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of pyrazine synthesis, such as the use of catalytic cyclization and controlled reaction environments, are likely employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3,5-di(propan-2-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazine ring.

Scientific Research Applications

2,6-Dimethyl-3,5-di(propan-2-yl)pyrazine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-3,5-di(propan-2-yl)pyrazine stands out due to its specific substitution pattern, which may confer unique biological activities and chemical properties compared to other pyrazine derivatives

Properties

CAS No.

62618-65-9

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

2,6-dimethyl-3,5-di(propan-2-yl)pyrazine

InChI

InChI=1S/C12H20N2/c1-7(2)11-9(5)13-10(6)12(14-11)8(3)4/h7-8H,1-6H3

InChI Key

OIRHXQYZWOAFKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C)C(C)C)C(C)C

Origin of Product

United States

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